
Mercury--polonium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury–polonium (1/1) is a compound formed by the combination of mercury and polonium in a 1:1 ratio. Both elements are known for their unique properties and significant roles in various scientific fields. Mercury is a heavy, silvery metal that is liquid at room temperature, while polonium is a highly radioactive element discovered by Marie and Pierre Curie in 1898 . The combination of these two elements results in a compound with intriguing chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of mercury–polonium (1/1) typically involves the direct reaction of elemental mercury and polonium. This reaction is carried out under controlled conditions to ensure the safety and stability of the compound. The reaction is usually conducted at elevated temperatures, around 300-400°C, to facilitate the formation of the compound .
Industrial Production Methods: Industrial production of mercury–polonium (1/1) is limited due to the highly radioactive nature of polonium. The compound is usually synthesized in small quantities for research purposes. The production process involves the careful handling of polonium to prevent contamination and radiation exposure. The use of specialized equipment and facilities is essential to ensure the safety of the production process .
化学反応の分析
Types of Reactions: Mercury–polonium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both mercury and polonium.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid. The reaction typically occurs under acidic conditions and results in the formation of mercury and polonium oxides.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are carried out under controlled conditions to prevent the release of radioactive polonium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. .
Major Products: The major products formed from these reactions include various oxides, halides, and other compounds of mercury and polonium. The specific products depend on the reaction conditions and the reagents used .
科学的研究の応用
Mercury–polonium (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is used in studies related to nuclear chemistry and radioactive decay.
Biology: Research involving mercury–polonium (1/1) helps in understanding the biological effects of radiation exposure.
Medicine: The compound’s radioactive properties make it useful in certain medical applications, such as targeted radiotherapy for cancer treatment.
Industry: Mercury–polonium (1/1) is used in specialized industrial applications, including the development of antistatic devices and neutron sources.
作用機序
The mechanism of action of mercury–polonium (1/1) is primarily related to the radioactive decay of polonium. Polonium emits alpha particles, which are streams of positively charged particles. These alpha particles interact with surrounding molecules, causing ionization and damage to cellular structures. The compound’s effects are mediated through the disruption of molecular targets, including DNA and proteins, leading to cellular damage and apoptosis .
類似化合物との比較
Polonium Compounds: Polonium forms various compounds, including polonides with metals like lead and bismuth. .
Mercury Compounds: Mercury forms numerous compounds, such as mercuric chloride and mercuric oxide.
Uniqueness: Mercury–polonium (1/1) is unique due to the combination of mercury’s metallic properties and polonium’s intense radioactivityThe compound’s ability to emit alpha particles makes it particularly valuable in studies related to radiation and nuclear chemistry .
特性
CAS番号 |
65453-88-5 |
|---|---|
分子式 |
HgPo |
分子量 |
409.57 g/mol |
IUPAC名 |
mercury;polonium |
InChI |
InChI=1S/Hg.Po |
InChIキー |
FLQORQYGWZLWAI-UHFFFAOYSA-N |
正規SMILES |
[Hg].[Po] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

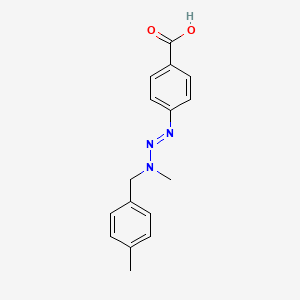

![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
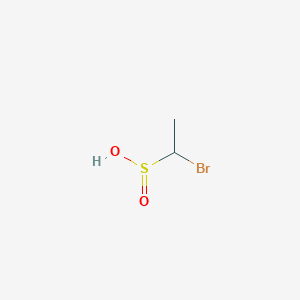
![S-[Phenyl(phenylmethanesulfonyl)methyl] ethanethioate](/img/structure/B14483068.png)
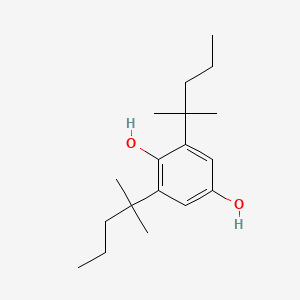

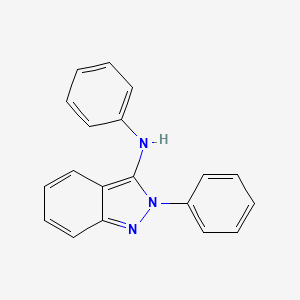
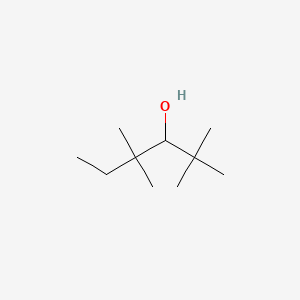
![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

